N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
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Overview
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a synthetic organic compound It belongs to the class of triazolopyrazine derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyrazine core, followed by the introduction of the acetamide group and the chloromethoxyphenyl moiety. Common reagents used in these reactions include hydrazine derivatives, acyl chlorides, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would ensure high yield and purity. Solvent recovery and waste management are also critical aspects of industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Halogen atoms and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-methoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
- N-(4-chloro-2-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
Uniqueness
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to its analogs. The presence of the chloro, methoxy, and methyl groups can influence the compound’s pharmacokinetics and pharmacodynamics, making it a valuable candidate for further research.
Properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O4/c1-13-4-6-15(7-5-13)32-21-20-26-28(22(30)27(20)9-8-24-21)12-19(29)25-17-10-14(2)16(23)11-18(17)31-3/h4-11H,12H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZSLRMQKBFADU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=C(C(=C4)C)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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